molecular formula C10H10N4 B3256751 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine CAS No. 27631-28-3

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

Cat. No.: B3256751
CAS No.: 27631-28-3
M. Wt: 186.21 g/mol
InChI Key: JPZHMDRQEJJVNZ-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its unique structural features, which include an imidazoquinazoline core, making it a valuable scaffold for the design of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine. This reaction proceeds under controlled conditions to yield the desired tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its dual inhibitory effect on PI3K and HDAC. By inhibiting PI3K, it disrupts the PI3K/AKT signaling pathway, which is essential for cell proliferation and survival. Concurrently, inhibition of HDAC leads to epigenetic modifications that affect gene expression and cellular functions. This dual action makes it a potent anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine stands out due to its dual inhibitory action on PI3K and HDAC, which is not commonly observed in other similar compounds. This unique feature enhances its potential as a therapeutic agent, particularly in cancer treatment .

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZHMDRQEJJVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=N)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine
Reactant of Route 2
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine
Reactant of Route 3
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine
Reactant of Route 4
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine
Reactant of Route 5
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine
Reactant of Route 6
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine

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